4-Ethylcyclohexanone (CAS 5441-51-0) is a versatile, alkyl-substituted cyclic ketone characterized by its clear liquid state at room temperature, a density of 0.895 g/mL, and a boiling point of 192–194 °C . In industrial and advanced laboratory settings, it serves as a critical structural building block, particularly in the synthesis of nematic liquid crystals, specialized fragrance intermediates, and complex chiral synthons [1]. The presence of the ethyl group at the 4-position provides a specific steric footprint that differentiates its reactivity, phase behavior, and receptor binding from both unsubstituted cyclohexanone and bulkier alkyl analogs [2].
Generic substitution of 4-ethylcyclohexanone is highly impractical due to strict thermal, physical, and spatial requirements in downstream applications. Replacing it with unsubstituted cyclohexanone results in a nearly 40 °C drop in boiling point, severely limiting atmospheric high-temperature liquid-phase reactions, and removes the symmetry-breaking alkyl tail essential for tuning liquid crystal mesophases . Conversely, substituting with 4-tert-butylcyclohexanone introduces a phase handling challenge, as the tert-butyl analog is a solid at room temperature (melting point ~50 °C), requiring powder dosing systems rather than standard liquid pumping . Furthermore, in precision biocatalysis, the ethyl group offers an optimal steric balance; larger aliphatic chains often result in complete enzymatic rejection due to active site spatial constraints [1].
4-Ethylcyclohexanone offers a significantly wider thermal operating window for atmospheric liquid-phase reactions compared to baseline cyclic ketones. With a boiling point of 192–194 °C, it can be refluxed at temperatures nearly 40 °C higher than unsubstituted cyclohexanone (BP ~155 °C) . Furthermore, unlike 4-tert-butylcyclohexanone, which is a solid at room temperature (MP 49–53 °C), 4-ethylcyclohexanone remains a pumpable liquid (density 0.895 g/mL), eliminating the need for heated transfer lines or solid-addition protocols in continuous flow or scaled-up batch manufacturing.
| Evidence Dimension | Boiling Point and Physical State |
| Target Compound Data | 192–194 °C (Liquid at 25 °C) |
| Comparator Or Baseline | Cyclohexanone (~155 °C, Liquid) and 4-tert-Butylcyclohexanone (~50 °C MP, Solid) |
| Quantified Difference | +38 °C boiling point vs. cyclohexanone; standard liquid handling vs. solid dosing for the tert-butyl analog. |
| Conditions | Standard atmospheric pressure (760 mmHg) and ambient temperature (25 °C). |
Procuring the liquid 4-ethyl derivative allows for higher-temperature synthesis under atmospheric conditions while maintaining the ease of liquid-phase pumping and dispensing.
In advanced asymmetric synthesis using engineered artificial carboligases (e.g., the F112V variant), the steric profile of the ketone donor is critical for conversion. 4-Ethylcyclohexanone is successfully accepted by the F112V active site, reacting with 4-nitrobenzaldehyde to afford aldol adducts with excellent stereocontrol across three chiral centers [1]. In stark contrast, attempting to substitute with larger linear aliphatic ketones, such as 2-hexanone, results in zero conversion due to strict steric limitations within the engineered enzyme pocket [1].
| Evidence Dimension | Enzymatic Conversion in Aldol Addition |
| Target Compound Data | High conversion and stereocontrol (aldol adduct formation) |
| Comparator Or Baseline | 2-Hexanone (0% conversion) |
| Quantified Difference | Complete enzymatic acceptance for 4-ethylcyclohexanone vs. total rejection for the 6-carbon linear ketone. |
| Conditions | F112V engineered carboligase variant catalyzed addition with 4-nitrobenzaldehyde. |
Validates 4-ethylcyclohexanone as a highly specific, sterically tolerated cyclic donor for specialized chemoenzymatic pathways where generic or linear ketones fail.
4-Alkylcyclohexanones are the fundamental precursors for synthesizing trans-4-alkylcyclohexyl-based liquid crystals (such as the PCH series). The specific length of the alkyl tail directly dictates the clearing point (nematic-isotropic transition temperature) and the viscoelastic properties of the final material [1]. Substituting 4-ethylcyclohexanone (C2) with 4-methylcyclohexanone (C1) or 4-propylcyclohexanone (C3) produces downstream mesogens with entirely different thermal stability ranges and optical anisotropies, making the homologs non-interchangeable in strict commercial formulations.
| Evidence Dimension | Downstream Nematic Transition Temperature Tuning |
| Target Compound Data | Ethyl (C2) substituted mesogens |
| Comparator Or Baseline | Methyl (C1) and Propyl (C3) substituted mesogens |
| Quantified Difference | Distinct, non-overlapping clearing points and response times in the derived liquid crystal mixtures. |
| Conditions | Formulation of nematic liquid crystal mixtures for display technologies. |
Procurement of the exact C2 homolog is mandatory to hit precise thermodynamic and optical specifications in liquid crystal manufacturing.
4-Ethylcyclohexanone is a mandatory starting material for the production of 4-ethylcyclohexyl-functionalized liquid crystals. Because the C2 alkyl chain length strictly defines the clearing point and birefringence of the resulting mesogens, it cannot be substituted by methyl or propyl analogs without fundamentally altering the display's thermal and optical performance.
In biocatalytic workflows employing engineered aldolases (such as the F112V variant), 4-ethylcyclohexanone serves as a highly effective cyclic ketone donor. Its specific steric bulk is tolerated by the enzyme pocket—unlike larger linear ketones—enabling the scalable, highly stereocontrolled synthesis of complex chiral adducts with multiple stereocenters [1].
Due to its elevated boiling point (192–194 °C) and liquid state at room temperature, 4-ethylcyclohexanone is ideal for derivatization reactions (e.g., reductive aminations or Grignard additions) that require sustained high temperatures without the need for pressurized reactors or the solid-handling infrastructure required for 4-tert-butylcyclohexanone .
Irritant